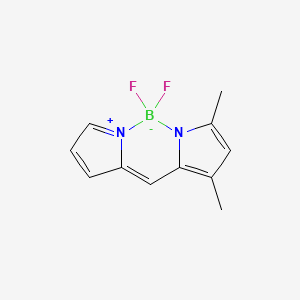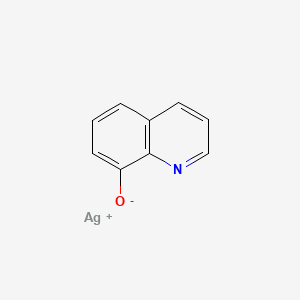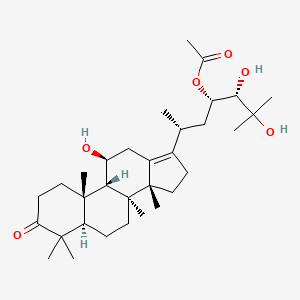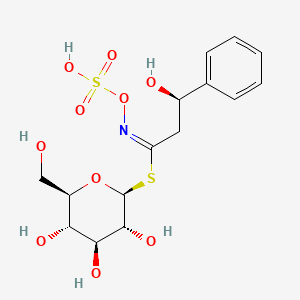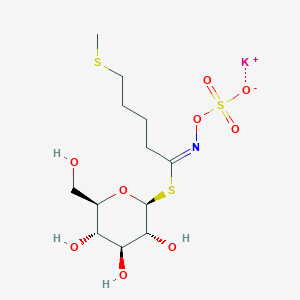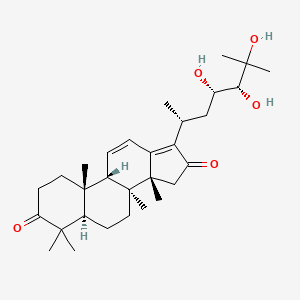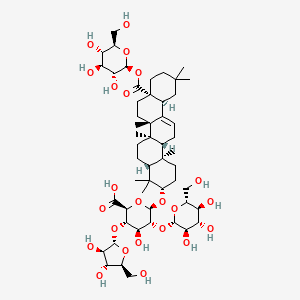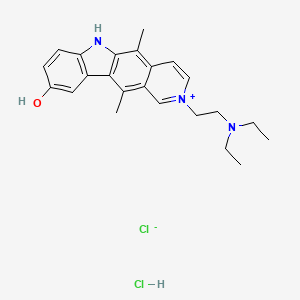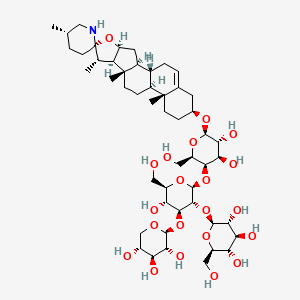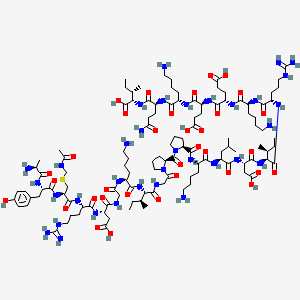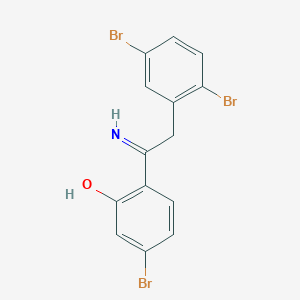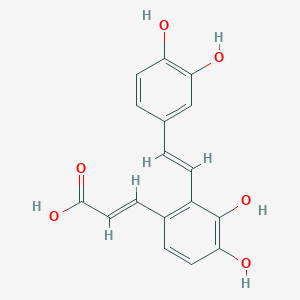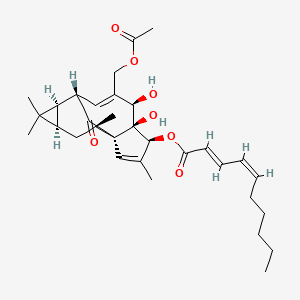![molecular formula C36H30O16 B3028152 (2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid CAS No. 1638738-76-7](/img/structure/B3028152.png)
(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide salvianolique Y est un composé d’acide phénolique isolé de la racine séchée de Salvia officinalis, communément appelée Danshen. Ce composé est connu pour ses puissantes propriétés antioxydantes et est structurellement similaire à l’acide salvianolique B. L’acide salvianolique Y a été étudié pour ses effets protecteurs contre les dommages cellulaires induits par le stress oxydatif, ce qui en fait un candidat prometteur pour des applications thérapeutiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’acide salvianolique Y implique l’extraction de composants hydrosolubles de Salvia officinalis. L’élucidation structurale et la détermination de la stéréochimie sont réalisées par des méthodes spectroscopiques et chimiques, y compris la résonance magnétique nucléaire (RMN) unidimensionnelle et bidimensionnelle et des expériences de dichroïsme circulaire .
Méthodes de production industrielle : La production industrielle de l’acide salvianolique Y implique généralement l’extraction et la purification du composé à partir des racines de Salvia officinalis. Des techniques telles que la chromatographie liquide haute performance (CLHP) et la chromatographie préparative sont utilisées pour obtenir de l’acide salvianolique Y de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : L’acide salvianolique Y subit diverses réactions chimiques, notamment l’oxydation et la réduction. Ces réactions sont essentielles pour son activité biologique et son potentiel thérapeutique .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’acide salvianolique Y comprennent le peroxyde d’hydrogène pour les réactions d’oxydation et les agents réducteurs pour les réactions de réduction. Les conditions de ces réactions sont généralement douces, assurant la stabilité du composé .
Principaux produits : Les principaux produits formés à partir des réactions de l’acide salvianolique Y comprennent ses formes oxydées et réduites, qui conservent la structure phénolique de base essentielle à son activité biologique .
4. Applications de la recherche scientifique
L’acide salvianolique Y a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la chimie des acides phénoliques et leurs réactions.
Biologie : Investigé pour ses effets protecteurs contre le stress oxydatif dans des modèles cellulaires.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires et cérébrovasculaires en raison de ses propriétés antioxydantes.
Applications De Recherche Scientifique
Salvianolic acid Y has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenolic acid chemistry and its reactions.
Biology: Investigated for its protective effects against oxidative stress in cellular models.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular and cerebrovascular diseases due to its antioxidant properties.
Mécanisme D'action
Le mécanisme d’action de l’acide salvianolique Y implique ses propriétés antioxydantes, qui protègent les cellules des dommages oxydatifs. Il capte les espèces réactives de l’oxygène et réduit le stress oxydatif, empêchant ainsi les dommages cellulaires. Les cibles moléculaires de l’acide salvianolique Y comprennent diverses voies de signalisation impliquées dans la réponse au stress oxydatif et l’inflammation .
Composés similaires :
- Acide salvianolique A
- Acide salvianolique B
- Acide salvianolique C
- Acide rosmarinique
Comparaison : L’acide salvianolique Y est unique en raison de son efficacité protectrice plus élevée contre les dommages induits par le stress oxydatif par rapport à l’acide salvianolique B. Alors que l’acide salvianolique B est le composant principal de Danshen, l’acide salvianolique Y a montré des effets protecteurs supérieurs dans certains modèles cellulaires .
L’acide salvianolique Y se distingue de ses homologues par ses puissantes propriétés antioxydantes et ses applications thérapeutiques potentielles, ce qui en fait un composé précieux pour des recherches et un développement futurs.
Comparaison Avec Des Composés Similaires
- Salvianolic acid A
- Salvianolic acid B
- Salvianolic acid C
- Rosmarinic acid
Comparison: Salvianolic acid Y is unique due to its higher protective efficacy against oxidative stress-induced injury compared to salvianolic acid B. While salvianolic acid B is the major component of Danshen, salvianolic acid Y has shown superior protective effects in certain cellular models .
Salvianolic acid Y stands out among its counterparts for its potent antioxidant properties and potential therapeutic applications, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-DUMGGQTMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
